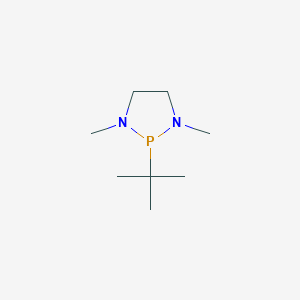
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is an organophosphorus compound that features a phosphorus atom bonded to two nitrogen atoms in a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of tert-butylamine with a phosphorus trichloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the desired diazaphospholidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrogen atoms under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted diazaphospholidine derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The nitrogen atoms in the ring can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorine
- 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorane
Uniqueness
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to its specific ring structure and the presence of both tert-butyl and dimethyl groups. These structural features confer distinct chemical reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58978-90-8 |
|---|---|
Formule moléculaire |
C8H19N2P |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2P/c1-8(2,3)11-9(4)6-7-10(11)5/h6-7H2,1-5H3 |
Clé InChI |
XSWUOXKPGZIKTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P1N(CCN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
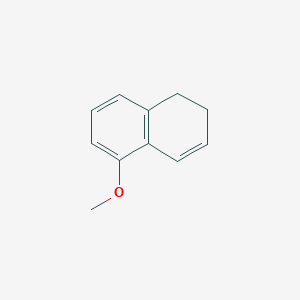
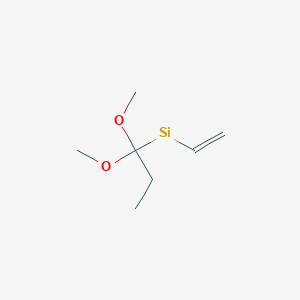
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)

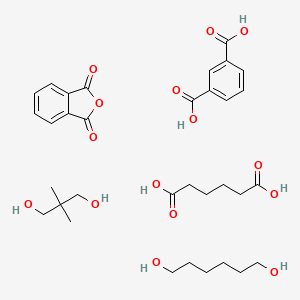

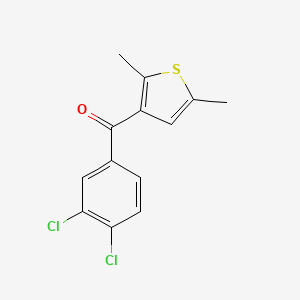

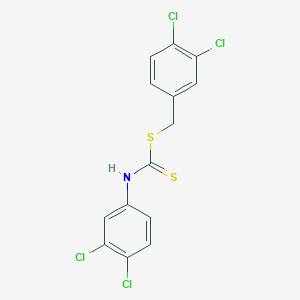
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
